![molecular formula C9H13NO2 B13199734 [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13199734.png)
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol: is an organic compound featuring a cyclobutyl ring substituted with a methyl group, an oxazole ring, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent to form the oxazole ring. The final step involves the reduction of the oxazole intermediate to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can undergo reduction under specific conditions to form the corresponding amine.
Substitution: The methyl group on the cyclobutyl ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid.
Reduction: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its oxazole ring.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biomolecular Interactions: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of industrial chemicals.
作用机制
The mechanism of action of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanol group can form hydrogen bonds with biomolecules, enhancing its binding affinity. The cyclobutyl ring provides structural rigidity, contributing to the compound’s stability and specificity.
相似化合物的比较
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine: Similar structure but with an amine group instead of methanol.
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of methanol.
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]aldehyde: Similar structure but with an aldehyde group instead of methanol.
Uniqueness: The presence of the methanol group in [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol provides unique reactivity and binding properties compared to its analogs. This makes it particularly useful in applications where hydrogen bonding and specific interactions with biomolecules are crucial.
属性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC 名称 |
[2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-7(3-6)9-10-4-8(5-11)12-9/h4,6-7,11H,2-3,5H2,1H3 |
InChI 键 |
PJHNABYJZDUZID-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C1)C2=NC=C(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)
![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)
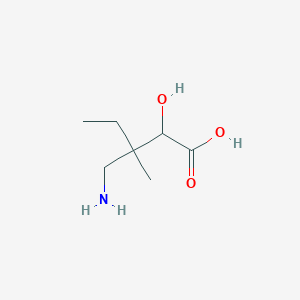

![6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine](/img/structure/B13199670.png)
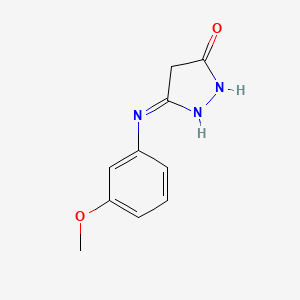

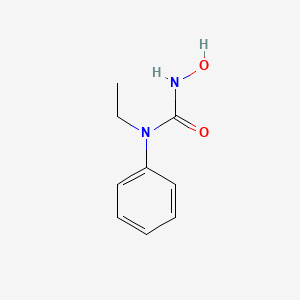

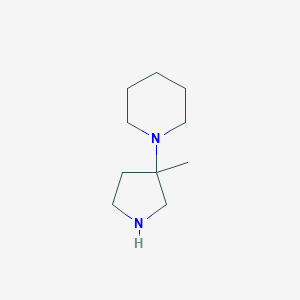
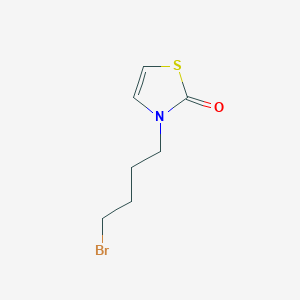
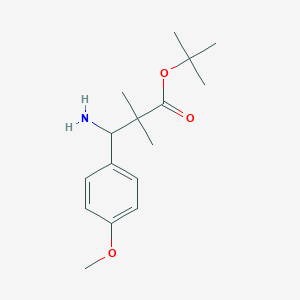
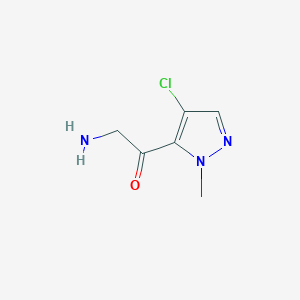
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
